3-Bromo-4-ethoxybenzonitrile
Overview
Description
3-Bromo-4-ethoxybenzonitrile: is an organic compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and an ethoxy group at the fourth position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxybenzonitrile typically involves the reaction of 3-bromo-4-hydroxybenzonitrile with iodoethane in the presence of a base such as potassium carbonate. The reaction is carried out in N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to 40°C for about 16 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions, scaling up the quantities of reactants, and ensuring efficient purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-ethoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzene ring
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 3-amino-4-ethoxybenzonitrile.
Oxidation Reactions: Products may include carboxylic acids or ketones.
Reduction Reactions: Products can include alcohols or amines.
Scientific Research Applications
3-Bromo-4-ethoxybenzonitrile is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the creation of novel materials with specific properties for industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethoxybenzonitrile is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the ethoxy group on the benzene ring influence the compound’s reactivity and interaction with other molecules. These interactions can lead to the formation of new bonds and the modification of existing ones, facilitating the synthesis of diverse chemical entities .
Comparison with Similar Compounds
3-Bromo-4-methoxybenzonitrile: Similar in structure but with a methoxy group instead of an ethoxy group.
4-Bromo-3-ethoxybenzonitrile: The positions of the bromine and ethoxy groups are reversed.
3-Bromo-4-hydroxybenzonitrile: Contains a hydroxy group instead of an ethoxy group.
Uniqueness: 3-Bromo-4-ethoxybenzonitrile is unique due to the specific positioning of the bromine and ethoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering versatility in the creation of various chemical compounds .
Properties
IUPAC Name |
3-bromo-4-ethoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVUENZMXWGMMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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